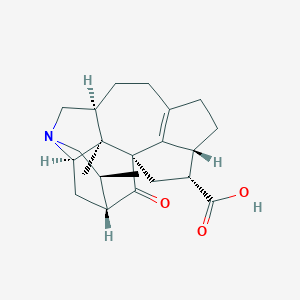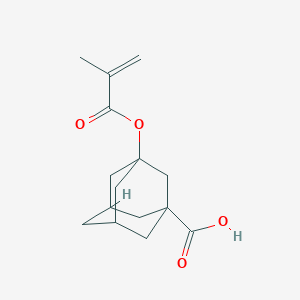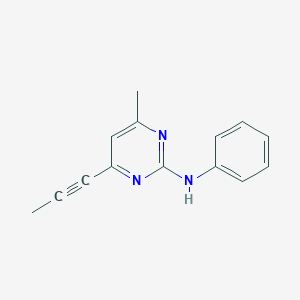![molecular formula C17H16N12O B033219 2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol CAS No. 871550-18-4](/img/structure/B33219.png)
2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of bistriazole derivatives, including compounds similar to 2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol, involves copper-catalyzed azide-alkyne cycloaddition in key steps, demonstrating high activity against Candida spp. strains, indicating their potential in medicinal chemistry and materials science (Zambrano-Huerta et al., 2019).
Molecular Structure Analysis
X-ray diffraction analyses of related bistriazole derivatives have revealed O-H•••N hydrogen bonds and C-H•••N interactions, promoting the formation of infinite chains that define the crystal network. These interactions are crucial for understanding the solid behavior of such compounds, with theoretical studies on molecular and electronic properties providing insights into their resemblance with known molecules (Zambrano-Huerta et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of bistriazole compounds encompasses a range of biological activities, including antifungal properties. Their synthesis often involves nucleophilic substitution and cycloaddition reactions, with the resulting compounds showing promising biological activities against various strains of fungi and bacteria, highlighting the chemical versatility and potential applications of these compounds (Zambrano-Huerta et al., 2019).
Physical Properties Analysis
Bistriazole derivatives are characterized by their crystalline structures, as determined by X-ray diffraction, and their solid-state behaviors, which are informed by XRPD and SEM studies. These analyses provide valuable information on the stability, morphology, and solid-state packing of these compounds, which are essential for their application in material science and pharmaceutical formulations (Zambrano-Huerta et al., 2020).
Chemical Properties Analysis
The chemical properties of bistriazole derivatives include their ability to form stable complexes with metals, as well as their redox behavior. These properties are influenced by the electron-donating and withdrawing characteristics of the triazole rings, which can be tailored through substitution to achieve desired reactivity and stability for catalysis, sensor development, and pharmaceutical applications (Zambrano-Huerta et al., 2019).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2,4-bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N12O/c30-17(4-26-10-18-6-22-26,5-27-11-19-7-23-27)15-2-1-14(28-12-20-8-24-28)3-16(15)29-13-21-9-25-29/h1-3,6-13,30H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVXFFNXVZXQII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NC=N2)N3C=NC=N3)C(CN4C=NC=N4)(CN5C=NC=N5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














